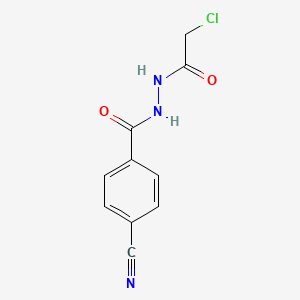
N'-(2-chloroacetyl)-4-cyanobenzohydrazide
描述
N'-(2-chloroacetyl)-4-cyanobenzohydrazide is a useful research compound. Its molecular formula is C10H8ClN3O2 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N'-(2-chloroacetyl)-4-cyanobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This hydrazide derivative has been studied for various pharmacological effects, including antibacterial and antifungal properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
Chemical Formula: CHClNO
Molecular Weight: 225.64 g/mol
The compound features a chloroacetyl group attached to a cyanobenzohydrazide moiety, which is significant for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. The compound was evaluated against:
- Staphylococcus aureus (Gram-positive)
- Bacillus subtilis (Gram-positive)
- Pseudomonas aeruginosa (Gram-negative)
- Escherichia coli (Gram-negative)
The results indicated that the compound exhibited moderate to good antibacterial activity, particularly against Gram-positive bacteria, while showing less effectiveness against Gram-negative strains .
Antifungal Activity
In addition to its antibacterial properties, this compound was tested for antifungal activity against several fungal species. However, the compound did not demonstrate significant antifungal effects in these studies, indicating a selective profile favoring bacterial targets over fungal organisms .
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Further research is needed to elucidate the exact molecular interactions and pathways involved.
Case Study 1: Antibacterial Screening
A comprehensive screening study involved synthesizing various derivatives of cyanobenzohydrazides, including this compound. The study utilized standard agar diffusion methods to assess antibacterial activity. The findings revealed that modifications in the chemical structure significantly influenced the antibacterial potency of the compounds tested .
Case Study 2: Structure-Activity Relationship (SAR)
In a structure-activity relationship study, researchers examined how different substituents on the benzohydrazide core affected biological activity. It was found that the introduction of electron-withdrawing groups, such as chloro and cyano, enhanced antibacterial activity compared to unsubstituted analogs. This highlights the importance of chemical modifications in developing more potent derivatives .
Data Summary Table
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate to Good |
| This compound | Bacillus subtilis | Moderate |
| This compound | Pseudomonas aeruginosa | Low |
| This compound | Escherichia coli | Low |
| This compound | Fungal Species (various) | Not Active |
属性
IUPAC Name |
N'-(2-chloroacetyl)-4-cyanobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-5-9(15)13-14-10(16)8-3-1-7(6-12)2-4-8/h1-4H,5H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQYHWRVFPEPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















